2-(2-Thienylidene)-3,4-dimethoxyacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienylidene derivatives are a class of compounds that have been studied for their various biological activities . They often consist of a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

Thienylidene derivatives can be synthesized through various methods. For instance, Schiff base was formed by the condensation of thiophene-2-aldehyde and 4-aminoantipyrine .Molecular Structure Analysis

The molecular structure of thienylidene derivatives can be determined using various spectral studies . X-ray structural studies have shown that some thienylidene derivatives do not form a crystal hydrate and the molecules in the crystal are loosely packed .Chemical Reactions Analysis

The interaction of 2-thienylidene derivatives of malononitrile and cyanothio-acetamide with methylene active nitriles gives 2,6-diamino-3,5-dicyano-4- (2-thienyl)-4H-thiopyran .Physical And Chemical Properties Analysis

The physical and chemical properties of thienylidene derivatives can be determined using various techniques such as IR, molar conductance, magnetic moments, EPR, cyclic voltammetry, XRD and SEM measurements .科学的研究の応用

Organic Synthesis

This compound is often used in organic synthesis, particularly in the formation of Knoevenagel condensates . It acts as a precursor for various organic reactions, where its thiophene moiety can participate in cross-coupling reactions to form more complex molecules .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential as tuberculostatic agents . The compound’s structure allows for the creation of new N-acyl hydrazone derivatives, which have shown promise in combating strains of M. tuberculosis .

作用機序

Target of Action

Similar compounds such as teniposide and etoposide, which are semisynthetic derivatives of podophyllotoxin, have been reported to inhibit dna synthesis by forming a complex with topoisomerase ii and dna . This suggests that 2-(2-Thienylidene)-3,4-dimethoxyacetophenone might also target DNA or associated enzymes.

Mode of Action

It’s suggested that similar compounds act by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This prevents cells from entering into the mitotic phase of the cell cycle, leading to cell death .

Biochemical Pathways

Compounds with similar structures have been reported to act primarily in the g2 and s phases of the cell cycle . This suggests that 2-(2-Thienylidene)-3,4-dimethoxyacetophenone might also affect these phases of the cell cycle.

Pharmacokinetics

Similar compounds like teniposide are known to be more potent in in vitro tests of cytotoxicity, are associated with higher albumin binding, are more lipophilic, and have a slightly longer plasma elimination half-life .

Result of Action

Similar compounds have been reported to prevent cell mitosis by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This leads to cell death .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

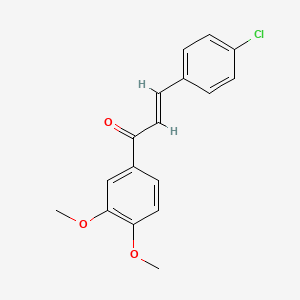

(E)-1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDMQXNDRHCXPL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)